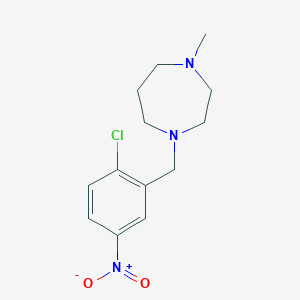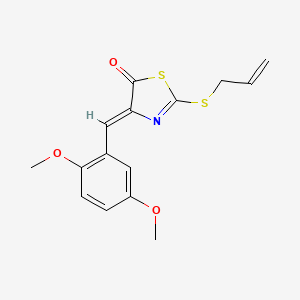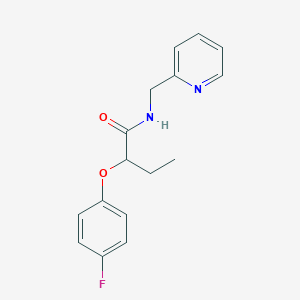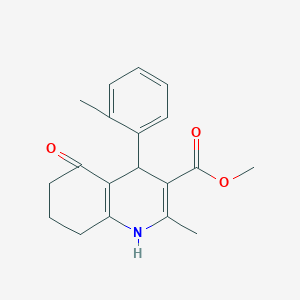![molecular formula C18H18N4O2 B4885751 1,5-dimethyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4885751.png)
1,5-dimethyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dimethyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including cancer research, neurology, and immunology.
Mécanisme D'action
The mechanism of action of 1,5-dimethyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide A is not fully understood, but studies have suggested that it may work by inhibiting various signaling pathways and enzymes involved in cancer cell growth and proliferation, neurodegeneration, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound A can have various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, protection against neuronal damage, and modulation of immune responses. Additionally, studies have indicated that this compound A can have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,5-dimethyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide A in lab experiments is its potential to inhibit cancer cell growth and proliferation, making it a promising compound for cancer research. Additionally, its neuroprotective and anti-inflammatory properties make it a promising compound for neurology and immunology research. However, one limitation of using this compound A in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for research on 1,5-dimethyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide A. One potential direction is to further investigate its anti-tumor properties and potential applications in cancer therapy. Another potential direction is to investigate its neuroprotective properties and potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound A and its potential applications in immunology and inflammation research.
Méthodes De Synthèse
The synthesis of 1,5-dimethyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide A involves a multi-step process that begins with the reaction of 2-phenoxy-3-pyridinecarboxaldehyde with ethyl acetoacetate. The resulting product is then reacted with hydrazine hydrate to form 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid hydrazide. The final step involves the reaction of this intermediate product with 2-bromoethyl methyl ketone to form this compound A.
Applications De Recherche Scientifique
1,5-dimethyl-N-[(2-phenoxy-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide A has been extensively studied for its potential applications in scientific research. It has shown promising results in cancer research, with studies indicating that it has anti-tumor properties and can inhibit the growth and proliferation of cancer cells. It has also been studied for its potential applications in neurology, with studies indicating that it has neuroprotective properties and can protect against neuronal damage. Additionally, this compound A has been studied for its potential applications in immunology, with studies indicating that it can modulate immune responses and has anti-inflammatory properties.
Propriétés
IUPAC Name |
1,5-dimethyl-N-[(2-phenoxypyridin-3-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-11-16(21-22(13)2)17(23)20-12-14-7-6-10-19-18(14)24-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYHEBGTFKHCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-methylglycinamide](/img/structure/B4885679.png)
![ethyl 6-bromo-4-hydroxy-2-[(isopropylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4885684.png)
![3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}](/img/structure/B4885691.png)

![N-isopropyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4885700.png)
![N-(3-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4885714.png)
![4-[4-(allyloxy)phenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4885728.png)
![1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4885739.png)
![N-{[(4-methoxy-2-butyn-1-yl)oxy]methyl}-N'-(4-methoxyphenyl)thiourea](/img/structure/B4885759.png)


![5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4885766.png)
![3-{[(3,4-dichlorobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4885770.png)
